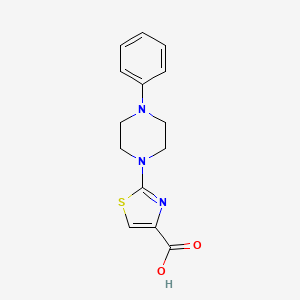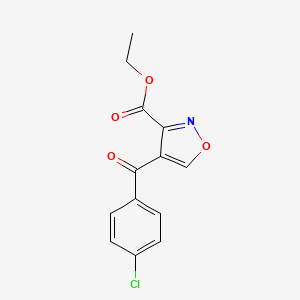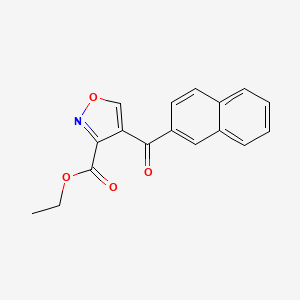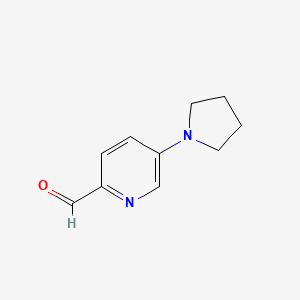
5-(Pyrrolidin-1-yl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product used for proteomics research applications .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-(Pyrrolidin-1-yl)picolinaldehyde, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-1-yl)picolinaldehyde is represented by the SMILES notation: C1CCN(C1)C2=CN=C(C=C2)C=O . This indicates that the compound contains a pyrrolidine ring attached to a picolinaldehyde group.Chemical Reactions Analysis
The pyrrolidine ring in 5-(Pyrrolidin-1-yl)picolinaldehyde is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis of Substituted Pyrrolidines
A study by Chaulagain et al. (2013) highlights the use of picolinaldehyde in the enantioselective synthesis of substituted pyrrolidines. This process involves a three-component coupling reaction with amino acids and activated olefins, utilizing a catalyst complex derived from chiral diamines and copper triflate in conjunction with chelating aldehydes like 4-substituted-2-picolinaldehydes (Chaulagain, Felten, Gilbert, & Aron, 2013).
Creation of N-Heterocyclic Carbenes (NHCs)
Hutt and Aron (2011) report on the production of imidazo[1,5-a]pyridinium ions via a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. This method provides an efficient route to create NHCs, allowing for the inclusion of diverse functionalities and chiral substituents (Hutt & Aron, 2011).
Applications in Metal Complexes and CO2 Binding
Stichauer et al. (2017) describe the usage of picolinaldehyde in creating rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands. These compounds can bind CO2 via a dearomatization/rearomatization reaction sequence, showing potential in CO2 capture and storage (Stichauer et al., 2017).
Chemoenzymatic Dynamic Kinetic Resolutions
Felten, Zhu, and Aron (2010) identify metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are beneficial for chemoenzymatic dynamic kinetic resolutions, providing a cost-effective and environmentally friendly approach to produce amino acids (Felten, Zhu, & Aron, 2010).
Synthesis of Pyridine and Picolines
Kulkarni et al. (1994) explore the synthesis of pyridine and picolines from ethanol using modified ZSM-5 catalysts, highlighting the role of picolinaldehyde in this process. This method demonstrates an innovative approach to creating these compounds non-oxidatively from ethanol and ammonia (Kulkarni, Rao, Subrahmanyam, & Rao, 1994).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZKSRORJIVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640246 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)picolinaldehyde | |
CAS RN |
892501-98-3 |
Source


|
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
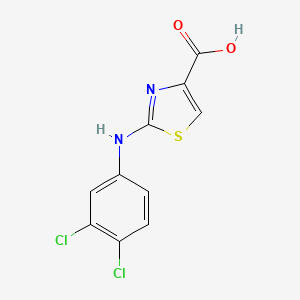
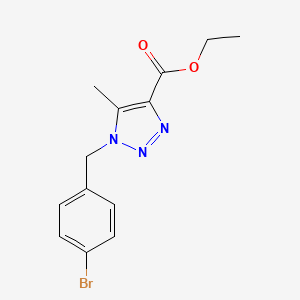
![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

